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Abstract
CH6953755 is a potent and selective, orally active small-molecule inhibitor of YES1 kinase, a

member of the SRC family of non-receptor tyrosine kinases.[1][2][3] Emerging as a promising

therapeutic agent, CH6953755 has demonstrated significant anti-tumor activity in preclinical

models of cancers characterized by YES1 gene amplification.[4][5] This technical guide

provides a comprehensive overview of the downstream signaling effects of CH6953755, with a

focus on its mechanism of action, quantitative effects on key cellular processes, and detailed

experimental methodologies. The primary signaling cascade affected by CH6953755 is the

YES1-YAP1 axis, where inhibition of YES1 kinase activity leads to the suppression of the

transcriptional co-activator YAP1, a critical driver of cell proliferation and survival in susceptible

cancers.[4][5]

Mechanism of Action: Inhibition of the YES1-YAP1
Signaling Axis
CH6953755 exerts its anti-tumor effects by directly targeting the kinase activity of YES1. In

cancers with YES1 gene amplification, the overexpression of YES1 leads to constitutive

activation of downstream signaling pathways that promote cell growth and survival. One of the

most critical downstream effectors of YES1 is the Yes-associated protein 1 (YAP1), a

transcriptional co-activator and a central component of the Hippo signaling pathway.[1][4]
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Under normal conditions, the Hippo pathway restricts organ size and prevents uncontrolled cell

proliferation by phosphorylating and inactivating YAP1. However, in YES1-amplified cancers,

hyperactive YES1 can override this regulation, leading to the dephosphorylation and nuclear

translocation of YAP1.[4][5] Once in the nucleus, YAP1 complexes with TEAD transcription

factors to drive the expression of genes that promote cell proliferation and inhibit apoptosis,

such as CTGF and CYR61.[6][7]

CH6953755 inhibits the catalytic activity of YES1, thereby preventing the autophosphorylation

of YES1 at tyrosine 426 (Tyr426), a key step in its activation.[1][2] This leads to a cascade of

downstream effects, including the reduced nuclear translocation of YAP1 and a subsequent

decrease in the transcription of its target genes.[4][5] The net result is a potent and selective

inhibition of cell growth in cancers dependent on the YES1-YAP1 signaling axis.
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Quantitative Data
The following tables summarize the key quantitative data on the in vitro and in vivo activity of

CH6953755.

Table 1: In Vitro Activity of CH6953755

Parameter Value Cell Line/System Reference

YES1 Kinase IC50 1.8 nM Biochemical Assay [1][2][3]

Cell Growth Inhibition

(YES1-amplified)
0.001 - 1 µM

YES1-amplified

cancer cell lines
[1]

Inhibition of YES1

Autophosphorylation

(Tyr426)

0.001 - 1 µM KYSE70 cells [1]

TEAD Luciferase

Reporter Activity

Suppression

0.1 - 3 µM
KYSE70, RERF-LC-AI

cells
[1]

Table 2: In Vivo Efficacy of CH6953755

Parameter Dosage Animal Model Key Findings Reference

Antitumor Activity
60 mg/kg/day

(oral, 10 days)

Xenograft

models with

YES1-amplified

tumors

Selective

antitumor activity

with suppression

of phospho-

Tyr426 YES1 in

tumors.

[1]

Dose-dependent

YES1

Phosphorylation

Inhibition

7.5, 15, 30, 60

mg/kg (oral)

Xenograft

models

Dose-dependent

suppression of

phospho-Tyr426

YES1.

[1]
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Experimental Protocols
Disclaimer: The following are illustrative protocols based on standard laboratory methods and

the available literature. They have not been directly confirmed by the original authors.

Cell Viability Assay (MTS-based)
This protocol describes a method to assess the effect of CH6953755 on the viability of cancer

cell lines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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